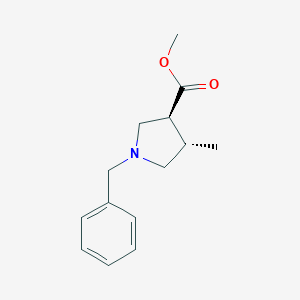

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate

Vue d'ensemble

Description

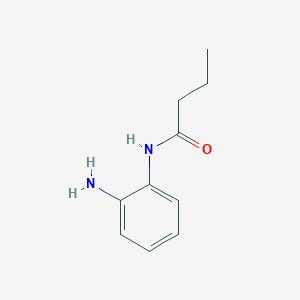

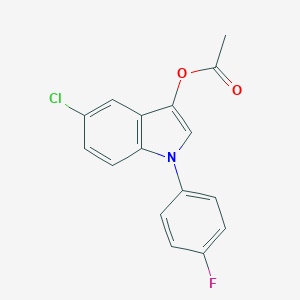

Methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (MBPC) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of chemistry and biochemistry. MBPC is a chiral compound, meaning that it has two isomers (3S and 4S) that differ in their structure and properties.

Applications De Recherche Scientifique

Synthesis Techniques :

- Yoshida et al. (1996) discuss the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-Aspartic acid. This process includes methylation, reduction, protection, and mesylation steps, achieving high yields and diastereoselectivity (Yoshida et al., 1996).

- Bunnage et al. (2004) describe the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, with high diastereoselectivity and enantiomeric excess (Bunnage et al., 2004).

Chemical Structure and Configuration :

- Peeters et al. (1994) performed an X-ray diffraction study to determine the absolute configurations of (3S,4R) and (3S,4S) methyl 4-phenyl-4-piperidinecarboxylate hydrobromide, essential for understanding its stereochemistry (Peeters et al., 1994).

Applications in Organic Chemistry and Medicinal Chemistry :

- Ruiz-Olalla et al. (2015) explored the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in catalyzing asymmetric Michael additions of ketones to nitroalkenes, showing their potential as organocatalysts in asymmetric synthesis (Ruiz-Olalla et al., 2015).

- Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, highlighting its utility in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

Polymer Science :

- Cammas et al. (1994) reported on Poly(β-3-methylmalic acid), a degradable functional polyester with two stereogenic centers in the main chain, derived from a racemic mixture of threo-3-methylaspartic acid, highlighting its potential in material science (Cammas et al., 1994).

Other Relevant Applications :

- Giri et al. (2007) demonstrated the Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, a methodology that can be relevant for modifying compounds like methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate (Giri et al., 2007).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other pyrrolidine derivatives, it may act as a ligand for various receptors or enzymes, potentially altering their function .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives are often involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Given the lack of target identification and understanding of its mode of action, it’s difficult to predict the exact outcomes of its interaction with biological systems .

Action Environment

The action, efficacy, and stability of “methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate” could be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules or drugs, and the specific biological environment within which the compound is active .

Propriétés

IUPAC Name |

methyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-8-15(10-13(11)14(16)17-2)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQYKJMMAPSQCP-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-98-7, 473914-76-0 | |

| Record name | 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)